Adianthifolioside A

描述

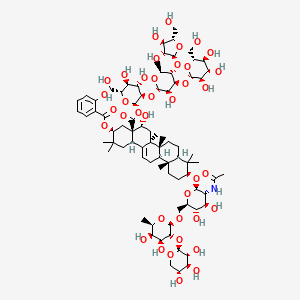

Adianthifolioside A is a triterpenoid saponin isolated from the roots of Albizia adianthifolia (Leguminosae family). Its molecular formula is C₇₉H₁₂₁NO₃₈, with an average molecular mass of 1692.806 Da and 43 defined stereocenters . The compound features a highly substituted aglycone core linked to oligosaccharide chains, including β-D-glucopyranosyl, α-L-arabinofuranosyl, and 6-deoxy-α-L-mannopyranosyl units.

属性

分子式 |

C79H121NO38 |

|---|---|

分子量 |

1692.8 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-3-(2-hydroxybenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C79H121NO38/c1-29-47(88)55(96)63(116-67-57(98)48(89)36(86)27-104-67)71(106-29)105-28-40-52(93)53(94)46(80-31(3)84)66(111-40)113-44-18-19-76(8)41(75(44,6)7)17-20-77(9)42(76)16-15-33-34-21-74(4,5)45(112-65(102)32-13-11-12-14-35(32)85)23-79(34,43(87)22-78(33,77)10)73(103)118-72-64(56(97)50(91)38(25-82)110-72)117-70-60(101)62(115-69-59(100)54(95)49(90)37(24-81)108-69)61(30(2)107-70)114-68-58(99)51(92)39(26-83)109-68/h11-15,29-30,34,36-64,66-72,81-83,85-101H,16-28H2,1-10H3,(H,80,84)/t29-,30+,34+,36-,37-,38-,39+,40-,41+,42-,43-,44+,45+,46-,47+,48+,49-,50-,51+,52-,53-,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64-,66+,67+,68+,69+,70+,71-,72+,76+,77-,78-,79-/m1/s1 |

InChI 键 |

QRFBXSRAUFTQQC-JBVMUASZSA-N |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)OC1C(C(C(CO1)O)O)O)O)O |

同义词 |

adianthifolioside A |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Structural Differentiation

- Nitrogen Content: this compound is unique among the listed compounds due to its N-acetylglucosamine unit (C₇₉H₁₂₁NO₃₈), absent in Adianthifolioside E/F and Kinmoonoside A (C₉₆H₁₅₂O₄₇) .

- Optical Activity: Kinmoonoside A ([α]²⁵D = -14.4) and Adianthifolioside F ([α]²⁵D = -38.5) show distinct optical rotations, suggesting divergent sugar configurations despite identical molecular formulas .

Functional Contrasts

- Structural-Activity Relationships (SAR): The presence of N-acetylglucosamine in this compound may confer unique pharmacokinetic properties, such as enhanced solubility or targeted enzyme inhibition, compared to non-nitrogenous analogs like Adianthifolioside E/F.

Research Findings and Limitations

Key Studies

- This compound : Preliminary research highlights its isolation and structural elucidation but lacks detailed pharmacological data .

- Adianthifolioside GS1 : Demonstrated MIC values of 4–8 µg/mL against MDR E. coli and K. pneumoniae, attributed to membrane disruption and efflux pump inhibition .

- Kinmoonoside A/B: Exhibited moderate antioxidant activity in DPPH assays, suggesting a role in oxidative stress mitigation .

常见问题

Basic Research Questions

Q. What methodologies are recommended for the initial isolation and purification of Adianthifolioside A from natural sources?

- Methodological Answer : Begin with solvent extraction (e.g., ethanol/water mixtures) followed by liquid-liquid partitioning. Use column chromatography with silica gel or Sephadex LH-20 for preliminary fractionation. Validate purity via HPLC-DAD/ELSD and confirm structural integrity using NMR (¹H, ¹³C) and HRMS .

- Key Criteria :

Q. How should researchers design preliminary assays to assess the bioactivity of this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the compound’s hypothesized activity. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility. Use dose-response curves (IC₅₀ calculations) for quantitative analysis .

- Experimental Design :

- Variables : Independent (concentration), dependent (cell viability/enzyme activity).

- Controls : Vehicle (solvent) and reference compound.

- Statistical Analysis : ANOVA with post-hoc tests (e.g., Tukey) .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

- Methodological Answer : Combine 1D/2D NMR (¹H-¹³C HSQC, HMBC) for skeletal elucidation and HRMS for molecular formula confirmation. Compare data with published analogs to identify glycosylation patterns or stereochemical features .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s mechanism of action across biological models?

- Methodological Answer : Conduct orthogonal assays (e.g., Western blotting for protein expression, ROS detection for oxidative stress) to validate initial findings. Use pathway enrichment analysis (e.g., KEGG) to identify conserved targets. Replicate experiments in primary cells or ex vivo models to reduce cell-line-specific artifacts .

- Data Reconciliation Framework :

| Discrepancy Source | Resolution Strategy |

|---|---|

| Cell-line variability | Use ≥3 cell types (cancer/normal) |

| Assay interference | Include counter-screens (e.g., ATP depletion checks) |

| Pharmacokinetic factors | Evaluate bioavailability (e.g., Caco-2 permeability) |

Q. What strategies optimize chromatographic separation of this compound from structurally similar compounds?

- Methodological Answer : Employ orthogonal chromatographic methods:

- Step 1 : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Step 2 : Hydrophilic interaction chromatography (HILIC) for polar analogs.

- Step 3 : Chiral columns for stereoisomer resolution. Validate using LC-MS/MS to track co-eluting impurities .

Q. Which statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism®) to calculate EC₅₀/LC₅₀. Apply Akaike’s Information Criterion (AIC) to compare model fits. For longitudinal data, mixed-effects models account for inter-subject variability .

Methodological Standards and Validation

- Literature Review : Systematically catalog structural analogs and bioactivity data using tools like SciFinder or Reaxys to identify knowledge gaps .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Declare conflicts of interest and funding sources per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。